molecular formula C25H17F3N4O3 B608572 lifirafenib CAS No. 1446090-79-4

lifirafenib

Cat. No.: B608572
CAS No.: 1446090-79-4
M. Wt: 478.4 g/mol
InChI Key: NGFFVZQXSRKHBM-FKBYEOEOSA-N
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Preparation Methods

The synthesis of lifirafenib involves multiple steps, including the formation of a fused tricyclic benzoimidazole structure. The synthetic route typically includes the following steps:

    Formation of the benzoimidazole core: This involves the cyclization of an appropriate precursor under acidic conditions.

    Introduction of the trifluoromethyl group: This step is achieved through a nucleophilic substitution reaction.

    Formation of the cyclopropane ring: This is done via a cyclopropanation reaction using a suitable reagent.

    Final coupling and purification: The final product is obtained through coupling reactions and subsequent purification steps.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

lifirafenib undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids for cyclization, nucleophiles for substitution, and specific catalysts for coupling reactions. The major products formed from these reactions are intermediates that lead to the final active compound, this compound.

Scientific Research Applications

lifirafenib has a wide range of scientific research applications, including:

Mechanism of Action

lifirafenib exerts its effects by inhibiting the activity of RAF kinases and EGFR. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling through the MAPK pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring BRAF V600E mutations . The molecular targets and pathways involved include the RAS-RAF-MEK-ERK kinase cascade, which plays a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

lifirafenib is unique in its dual inhibition of RAF kinases and EGFR. Similar compounds include:

Compared to these compounds, this compound offers the advantage of targeting both RAF kinases and EGFR, potentially overcoming resistance mechanisms seen with single-target inhibitors .

Properties

IUPAC Name

5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33)/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFFVZQXSRKHBM-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446090-79-4
Record name Lifirafenib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446090794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lifirafenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14773
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LIFIRAFENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8762XZS5ZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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